molecular formula C25H23N5O2 B4021205 4-(4-benzyl-1-piperazinyl)-2-(3-nitrophenyl)quinazoline

4-(4-benzyl-1-piperazinyl)-2-(3-nitrophenyl)quinazoline

Cat. No. B4021205
M. Wt: 425.5 g/mol
InChI Key: MNDFCOYSVQBDCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including structures similar to 4-(4-benzyl-1-piperazinyl)-2-(3-nitrophenyl)quinazoline, often involves palladium-catalyzed reactions. Costa et al. (2004) describe an effective approach to synthesizing quinazolin-2-ones via palladium-catalyzed cyclization-alkoxycarbonylation, which could be relevant to the synthesis of similar compounds (Costa, M. et al., 2004). Additionally, direct synthesis methods involving copper-catalyzed reactions of aniline-derived benzamidines offer a route to 2-phenyl-quinazolines, which might be adaptable for our compound of interest (Ohta, Y. et al., 2010).

Molecular Structure Analysis

Quinazoline derivatives exhibit a wide range of molecular structures, with specific substituents influencing the overall conformation and stability of the molecule. For example, amination under microwave heating has been used to synthesize benzimidazo[1,2-a]quinolines, providing insights into the planar nature and potential aromatic interactions within similar molecular frameworks (Perin, N. et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of quinazoline derivatives can be significantly diverse, depending on the substituents attached to the core structure. Reactions involving nitration, alkylation, and sulfonylation are common, altering the compound's chemical properties and reactivity. For instance, the synthesis and reactivity of 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and its analogs have been studied, revealing the potential for cyclization and decompositions under various conditions (Gescher, A. et al., 1977).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. Research focusing on the development of quality control methods for quinazoline derivatives highlights the importance of characterizing these physical properties to ensure the compound's purity and stability (Danylchenko, S. et al., 2018).

Chemical Properties Analysis

Quinazoline derivatives exhibit a range of chemical properties, including antimicrobial, anticonvulsant, and antioxidant activities, depending on their specific structural features. For example, novel quinazoline derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative microorganisms, indicating the importance of the chemical properties of these compounds (Foroumadi, A. et al., 2005).

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c31-30(32)21-10-6-9-20(17-21)24-26-23-12-5-4-11-22(23)25(27-24)29-15-13-28(14-16-29)18-19-7-2-1-3-8-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDFCOYSVQBDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-2-(3-nitrophenyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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